2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3/c1-10-19-16(26-21-10)13-9-23(22-20-13)6-5-18-15(24)8-11-3-4-14(25-2)12(17)7-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWKWOHONZEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methoxyphenyl group, an oxadiazole moiety, and a triazole ring. Its molecular formula is C₁₈H₁₉ClN₄O₂ with a molecular weight of approximately 364.82 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Caspase activation |
| Compound B | HeLa | 2.41 | HDAC inhibition |
| Target Compound | MCF-7 | TBD | TBD |
Antimalarial Activity
There is emerging evidence suggesting that compounds with similar structural frameworks exhibit antimalarial activity against Plasmodium falciparum. For example, oxadiazole derivatives have shown promising results with low IC50 values indicating high potency against malaria parasites .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Triazole derivatives often intercalate into DNA or inhibit topoisomerases.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase cascades.
Case Studies
A notable study investigated the effects of an oxadiazole-based compound on MCF-7 cells, revealing increased expression levels of p53 and enhanced cleavage of caspase-3, indicative of apoptosis induction . Another study focused on the synthesis and evaluation of various 1,2,4-oxadiazole derivatives for their anticancer properties against different cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Numerous studies have indicated that derivatives of 1,2,4-oxadiazole and triazole compounds exhibit promising anticancer properties. The specific compound has been synthesized to explore its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : Research has demonstrated that compounds containing oxadiazole and triazole moieties can induce apoptosis in cancer cells. A study reported that certain 1,2,4-oxadiazole derivatives showed significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7, HCT-116), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.48 |
| 2 | HCT-116 | 0.78 |
| 3 | A549 | 0.11 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties as well. Triazoles are known for their efficacy against fungal infections, while oxadiazoles have been explored for antibacterial activities. Preliminary evaluations indicate that the compound may inhibit the growth of certain pathogenic bacteria and fungi .
Case Study 1: Synthesis and Evaluation
In a notable study by Maftei et al., several derivatives of oxadiazole were synthesized and evaluated for their anticancer activity. One derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, showcasing the potential for further development into more effective anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly influenced the compound’s biological activity. The introduction of specific substituents was found to enhance antiproliferative effects while minimizing toxicity to normal cells .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons) and confirms regiochemistry of triazole/oxadiazole rings .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) and detects impurities .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and C-N/C-O stretches .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
How do substituents on the triazole and oxadiazole rings influence biological activity?
Advanced
Structure-activity relationship (SAR) studies suggest:
- 3-Methyl-1,2,4-oxadiazole : Enhances metabolic stability and target binding via hydrophobic interactions .
- Chloro-methoxyphenyl group : Increases lipophilicity, improving membrane permeability .
- Triazole-ethyl linker : Balances flexibility and rigidity for optimal receptor engagement .
Example : Replacing the methoxy group with ethoxy reduces antimicrobial activity by 40%, indicating steric and electronic sensitivity .
What are common pitfalls in interpreting spectral data for this compound?
Q. Advanced
- Regioisomer ambiguity : Triazole rings (1,2,3- vs. 1,2,4-) may produce overlapping NMR signals. Use NOESY or COSY to resolve spatial proximities .
- Tautomerism in oxadiazoles : Dynamic equilibrium between keto-enol forms can complicate IR/NMR interpretation. Analyze in anhydrous DMSO to stabilize the dominant form .
- Impurity masking : Byproducts (e.g., unreacted azides) may co-elute in HPLC. Use gradient elution and spiking with authentic standards .
How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. LC-MS identifies major metabolites .
- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH, UV exposure) quantify decomposition kinetics .
What computational methods are effective for predicting target binding modes?
Q. Advanced
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with proteins (e.g., kinases, GPCRs) using the oxadiazole and triazole as hydrogen-bond acceptors .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize derivatives .
How can researchers resolve discrepancies in reported biological activity data?
Advanced
Discrepancies often arise from:
- Bioassay variability : Standardize protocols (e.g., cell lines, incubation times). For example, IC₅₀ values vary between MCF-7 (breast cancer) and HeLa cells due to differential receptor expression .
- Solubility issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .
- Structural analogs : Compare with compounds like N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-propenyl-triazol-3-yl]sulfanyl}acetamide (Table 1) to isolate substituent effects .
Q. Table 1. Bioactivity Comparison of Structural Analogs
| Compound | Structural Feature | IC₅₀ (µM) | Target |
|---|---|---|---|
| Target Compound | 3-Me-oxadiazole | 12.3 | EGFR |
| Analog A | 3-Et-oxadiazole | 28.7 | EGFR |
| Analog B | Furan-triazole | 9.8 | COX-2 |
What strategies optimize the compound’s pharmacokinetic properties?
Q. Advanced
- Lipinski’s Rule Compliance : Reduce molecular weight (<500 Da) by replacing the chloro-methoxyphenyl with smaller halogens (e.g., F) .
- Prodrug Design : Mask polar groups (e.g., acetamide) as esters to enhance oral absorption .
- Crystallization : Improve solubility via co-crystals with succinic acid or PEG .
How should researchers address low yields in the final amidation step?
Advanced
Low yields (<50%) may result from:
- Steric hindrance : Use coupling agents like HATU instead of EDCI for bulky substrates .
- Side reactions : Quench excess chloroacetyl chloride with ice-cold NaHCO₃ to prevent over-acylation .
- Purification challenges : Employ flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC .
What are the best practices for comparative studies with similar compounds?
Q. Advanced
- Control Selection : Include structurally related analogs (e.g., N-(2-chlorophenyl)-2-triazolylacetamide ) to benchmark activity .
- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate and compare datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
